3-Methylhistamine

Histamine Receptor Pharmacology Negative Control Probe H1/H2/H3/H4 Selectivity

3-Methylhistamine (CAS 644-42-8), also referred to as N-tau-methylhistamine, is an endogenous methylated metabolite of histamine. It is a primary amino compound belonging to the biogenic amine family, formed via histamine N-methyltransferase (HMT)-mediated degradation.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 644-42-8
Cat. No. B1215226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylhistamine
CAS644-42-8
Synonyms3-methylhistamine
3-methylhistamine dihydrochloride
N-tau-methylhistamine
tau-methylhistamine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CCN
InChIInChI=1S/C6H11N3/c1-9-5-8-4-6(9)2-3-7/h4-5H,2-3,7H2,1H3
InChIKeyCPAGZVLINCPJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylhistamine (CAS 644-42-8) Procurement Guide: Specifications and Differentiation from In-Class Analogs


3-Methylhistamine (CAS 644-42-8), also referred to as N-tau-methylhistamine, is an endogenous methylated metabolite of histamine . It is a primary amino compound belonging to the biogenic amine family, formed via histamine N-methyltransferase (HMT)-mediated degradation. Unlike histamine, which broadly activates H1, H2, H3, and H4 receptors, 3-methylhistamine exhibits a distinct pharmacological profile characterized by inactivity at conventional histamine receptor subtypes [1] and potent inhibition of HMT [2]. This unique profile underpins its specialized utility as a negative control probe and biomarker, distinguishing it from other methylhistamine analogs that serve as selective receptor agonists.

3-Methylhistamine (CAS 644-42-8) Non-Substitutability: Functional Divergence within Methylhistamine Isomers


Methylhistamine congeners are not functionally interchangeable. While 2-methylhistamine and 4-methylhistamine act as potent, selective H1 and H4 receptor agonists respectively [1], and α-methylhistamine displays high-affinity H3 receptor agonism (Kd = 50.3 nM) , 3-methylhistamine is devoid of conventional histamine receptor activity [2]. Instead, it functions as a competitive antagonist of histamine N-methyltransferase (HMT) [3], an enzyme critical for histamine inactivation. This functional divergence means substituting 3-methylhistamine with a receptor-active analog would fundamentally alter experimental outcomes, introducing receptor-mediated artifacts where receptor-silent negative control behavior is required. The quantitative evidence below establishes where 3-methylhistamine delivers verifiable, meaningful differentiation for scientific selection.

3-Methylhistamine (CAS 644-42-8) Evidence: Quantitative Differentiation from Analogs


Receptor Activity Profile: 3-Methylhistamine is Inactive at Conventional Histamine Receptors Unlike Histamine and Selective Analogs

3-Methylhistamine (N-3-methylhistamine) is established as inactive on conventional histamine H1 and H2 receptors, a finding that directly contrasts with histamine and other receptor-selective methylhistamine analogs such as 2-methylhistamine (H1 agonist), 4-methylhistamine (H4 agonist, Ki = 7.0 ± 1.2 nM at H4R), and α-methylhistamine (H3 agonist, Kd = 50.3 nM). Despite lacking receptor activity, 3-methylhistamine was as active as histamine in inhibiting lymphocyte transformation within the same concentration range (10^-4 to 10^-3 M), providing a receptor-independent functional readout [1]. This null receptor activity has been further confirmed by its inability to mimic histamine's effect in serotonergic neurons of the dorsal raphe nucleus [2].

Histamine Receptor Pharmacology Negative Control Probe H1/H2/H3/H4 Selectivity

Histamine N-Methyltransferase (HMT) Inhibition: 3-Methylhistamine Acts as a Competitive Antagonist, Unlike Histamine

3-Methylhistamine functions as a competitive antagonist of histamine N-methyltransferase (HMT), the enzyme responsible for rapid histamine inactivation in bronchus, kidney, and the CNS [1]. In contrast, histamine is the physiological substrate of HMT (Km in low micromolar range) and is rapidly metabolized. 3-Methylhistamine competitively inhibits HMT, with a reported Ki of 8.7 µM (non-competitive with respect to histamine) as demonstrated in rat brain HMT assays [2]. This HMT inhibitory activity leads to functional potentiation of histamine-induced constriction in isolated guinea-pig trachea rings, likely by decreasing histamine methylation and consequent inactivation [3].

Histamine Metabolism Enzyme Inhibition HMT Assay

Vascular Functional Selectivity: 3-Methylhistamine Produces No Contraction or Relaxation in Guinea Pig Aorta, Divergent from Histamine and α-Methylhistamine

In isolated guinea pig aorta, a classical preparation for assessing vascular histamine receptor activity, histamine (0.1-100 µM) caused concentration-dependent contraction (abolished by the H1 antagonist pyrilamine at 1 µM). The H3-selective agonist α-methylhistamine produced concentration-dependent relaxation in pre-contracted aortic rings, an effect mediated by H3 receptors [1]. In direct contrast, 3-methylhistamine at equivalent concentrations (0.1-100 µM) failed to produce either contraction of resting aorta or relaxation of pre-contracted preparations, confirming the absence of functional H1, H2, or H3 receptor-mediated vasoactivity following imidazole ring N-methylation [2]. This finding was corroborated by the observation that 3-methylhistamine had no effect on basal tone of isolated trachea smooth muscle [3].

Vascular Pharmacology Isolated Tissue Assay H3 Receptor Activity

Negative Control Utility in Lymphocyte Proliferation: 3-Methylhistamine Matches Histamine Potency Via a Receptor-Independent Mechanism

In concanavalin A-stimulated guinea-pig lymphocyte proliferation assays, histamine produced approximately 50% inhibition of [3H]-thymidine incorporation with an ID50 of ~400 nM [1]. A potency ranking was established: histamine ≥ 4-methylhistamine > 2-methylhistamine > 3-methylhistamine, consistent with H2-receptor mediation for the receptor-active compounds [2]. Critically, 3-methylhistamine, despite its receptor inactivity, was equipotent to histamine in the same concentration range (10^-4 to 10^-3 M) in inhibiting lymphocyte transformation [3]. This receptor-independent inhibitory activity makes 3-methylhistamine an essential negative control to discriminate receptor-mediated from non-receptor-mediated effects in immune cell assays—a role that no other methylhistamine analog can fulfill without confounding receptor signals.

Immunopharmacology Lymphocyte Proliferation Negative Control Validation

Biomarker Stability: 3-Methylhistamine Quantification is Less Hampered by Pre-Analytical Artifacts Than Direct Histamine Measurement

N-tau-methylhistamine (3-methylhistamine) in plasma and urine serves as a robust parameter for histamine release. The determination of this metabolite is generally less hampered by possible artifacts compared to direct histamine measurements, due to three specific liabilities of histamine: basophil disruption during sample handling, a very short in vivo half-life, and potential bacterial production . Quantitative urinary concentrations have been reported: 0.13 µmol/mmol creatinine in healthy subjects [1], with corresponding plasma concentrations of 0.011 ± 0.03 µM [2]. In contrast, histamine requires stringent pre-analytical protocols to avoid artifactual elevation. This differential stability enables 3-methylhistamine to serve as a more reliable retrospective indicator of histamine release in clinical samples, including those from radiographic contrast media reactions [3].

Biomarker Validation Histamine Release Assay Pre-Analytical Stability

Cardiac Tissue Selectivity: 3-Methylhistamine Produces Biphasic Inotropic Responses in Guinea Pig Atria, Contrasting with H2 Agonists and Aligning with H1 Agonist Pattern

In guinea pig isolated left atrial preparations, histamine and the non-selective agonist N,N-dimethylhistamine produced biphasic inotropic responses (initial increase, secondary sustained tension increase separated by a negative inotropic component). Selective H1-receptor agonists—2-methylhistamine, 3-methylhistamine, and 2-pyridylethylamine—also exhibited biphasic inotropic responses [1]. In contrast, selective H2-receptor agonists 4-methylhistamine and dimaprit failed to produce biphasic responses, except for 4-methylhistamine at high concentrations only [2]. The biphasic responses were converted to monophasic responses by the H1 antagonist mepyramine, confirming H1-receptor mediation [3]. This demonstrates that 3-methylhistamine, despite its inactivity in vascular and immune receptor assays, retains a specific H1-receptor-mediated functional signature in cardiac tissue that distinguishes it from H2- and H3-selective analogs.

Cardiac Pharmacology Inotropic Response H1-Receptor Mediated Activity

3-Methylhistamine (CAS 644-42-8) Validated Application Scenarios Based on Quantitative Evidence


Receptor-Independent Negative Control in Immune Cell Proliferation and Functional Assays

Use 3-methylhistamine as a receptor-silent negative control probe in lymphocyte transformation assays, as established by Beets & Dale (1979) [1], where it matches histamine's inhibitory potency at 10^-4 to 10^-3 M while lacking H1/H2 receptor activity. This application is specifically supported by the evidence that 3-methylhistamine is inactive at conventional histamine receptors [2] yet functionally active in immune cell models, enabling discrimination between receptor-mediated and non-receptor-mediated immunomodulatory effects.

Histamine N-Methyltransferase (HMT) Inhibition Studies and Histamine Potentiation Experiments

Employ 3-methylhistamine as a competitive HMT antagonist (Ki = 8.7 µM, rat brain HMT) [3] to elevate endogenous histamine tone experimentally. This is validated by the guinea-pig trachea model where 3-methylhistamine potentiates histamine-induced constriction via HMT blockade without direct receptor activation [4]. This scenario is uniquely served by 3-methylhistamine; receptor-active methylhistamines cannot achieve histamine potentiation without introducing confounding receptor-mediated effects.

Histamine Release Biomarker Quantification in Plasma and Urine with Superior Pre-Analytical Stability

Deploy 3-methylhistamine as a quantitative biomarker for histamine release in clinical and research settings, where its stability against basophil disruption, short half-life degradation, and bacterial production artifacts provides a clear advantage over direct histamine measurement . Documented reference ranges (urine: 0.13 µmol/mmol creatinine; plasma: 0.011 ± 0.03 µM) [5][6] enable standardized interpretation across laboratories.

Cardiac H1-Receptor Mechanistic Studies Using Biphasic Inotropic Response Readout

Utilize 3-methylhistamine in isolated guinea pig atrial preparations to generate H1-receptor-mediated biphasic inotropic responses, as demonstrated by Bauer et al. (1981) [7], where 3-methylhistamine clusters pharmacologically with selective H1 agonists (2-methylhistamine, 2-pyridylethylamine) rather than H2 agonists (4-methylhistamine, dimaprit). This tissue-specific activity provides a procurement rationale for cardiac pharmacology groups requiring an H1-pattern methylhistamine probe that is commercially available.

Technical Documentation Hub

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